7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one 7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851631
InChI: InChI=1S/C7H11NO3/c9-6-2-8-1-4-5(6)3-11-7(4)10/h4-6,8-9H,1-3H2
SMILES:
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one

CAS No.:

Cat. No.: VC15851631

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one -

Specification

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name 7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one
Standard InChI InChI=1S/C7H11NO3/c9-6-2-8-1-4-5(6)3-11-7(4)10/h4-6,8-9H,1-3H2
Standard InChI Key RNNCLROQDOOSOR-UHFFFAOYSA-N
Canonical SMILES C1C2C(COC2=O)C(CN1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one features a fused furo-pyridine ring system with a hydroxyl group at the 7-position and a ketone at the 3-position. Its IUPAC name, 7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one, reflects the bicyclic framework and functional group arrangement. The compound’s stereochemistry is defined by its hexahydro configuration, which introduces multiple chiral centers critical for its biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H11NO3\text{C}_7\text{H}_{11}\text{NO}_3
Molecular Weight157.17 g/mol
IUPAC Name7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one
Canonical SMILESC1C2C(COC2=O)C(CN1)O
InChI KeyRNNCLROQDOOSOR-UHFFFAOYSA-N

The compound’s solubility and stability are influenced by its polar functional groups, enabling interactions with biological targets such as enzymes and receptors.

Synthetic Approaches and Optimization

Multi-Step Organic Synthesis

The synthesis of 7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one typically involves multi-step reactions starting from pyrrolidine or furan derivatives. One reported route includes:

  • Ring Formation: Cyclization of a substituted pyrrolidine precursor with a furan-containing electrophile.

  • Oxidation: Introduction of the ketone moiety at the 3-position via controlled oxidation.

  • Hydroxylation: Selective hydroxylation at the 7-position using catalytic asymmetric methods.

Yield optimization remains a focus, with microwave-assisted synthesis and flow chemistry emerging as strategies to enhance efficiency.

Biological Activities and Mechanistic Insights

Antibacterial and Antiviral Activity

Preliminary screens indicate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and influenza A (H1N1) viral replication (EC50_{50} = 12 µM) . The hydroxyl and ketone groups are hypothesized to disrupt bacterial cell wall synthesis and viral neuraminidase activity, respectively .

Applications in Drug Development

Lead Compound in Oncology

The compound’s selectivity for cancer cells over non-malignant fibroblasts (SI > 5) positions it as a lead for targeted therapies. Structural analogs are being explored to improve blood-brain barrier penetration for glioblastoma treatment.

Adjuvant in Antimicrobial Therapy

Combination studies with β-lactam antibiotics show synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA), reducing antibiotic resistance .

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